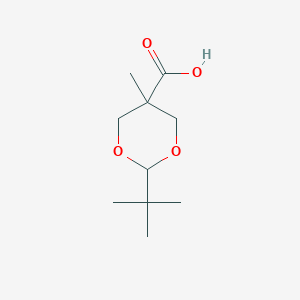![molecular formula C22H27FO4 B12290941 8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)
8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-6-fluoro-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is a synthetic glucocorticoid compound. It is a derivative of prednisolone and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical formulations to treat inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,9beta,11beta,16alpha)-9,11-Epoxy-6-fluoro-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting from prednisolone. The key steps include fluorination, epoxidation, and hydroxylation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride, epoxidizing agents like m-chloroperbenzoic acid, and hydroxylating agents such as osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is then purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-6-fluoro-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated steroids, hydroxylated derivatives, and epoxides. These products have different pharmacological properties and can be used in various therapeutic applications.
Applications De Recherche Scientifique
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-6-fluoro-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new synthetic routes and analytical methods.
Biology: To study the effects of glucocorticoids on cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: In the development of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products such as creams, ointments, and tablets.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: Another potent synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Betamethasone: A glucocorticoid with a similar structure but different pharmacokinetic properties.
Fluticasone: A synthetic glucocorticoid used primarily in the treatment of asthma and allergic rhinitis.
Uniqueness
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-6-fluoro-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other glucocorticoids. The presence of the epoxy group and the fluorine atom at specific positions in the molecule contributes to its high affinity for glucocorticoid receptors and its prolonged duration of action.
Propriétés
Formule moléculaire |
C22H27FO4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H27FO4/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-21(15,3)22(14)18(27-22)9-20(13,2)19(11)17(26)10-24/h4-5,7,11,13-14,16,18-19,24H,6,8-10H2,1-3H3 |
Clé InChI |
WCXRTQTYUQWMME-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




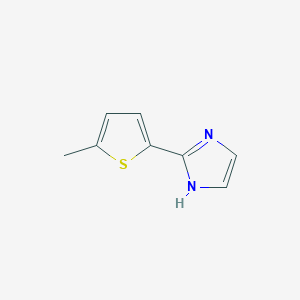
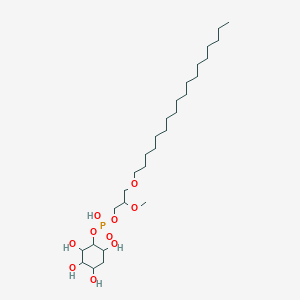
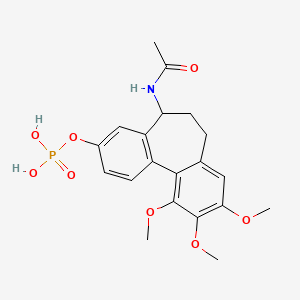
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)
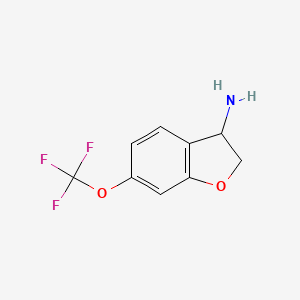

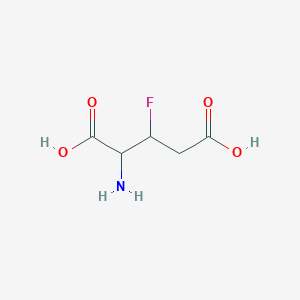
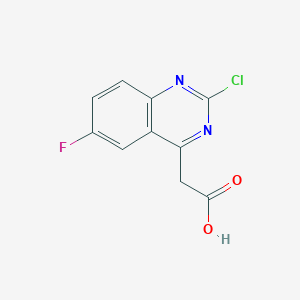
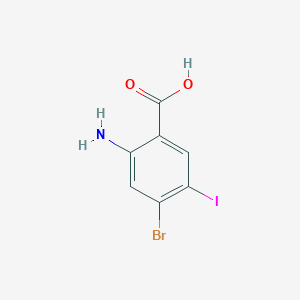
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
